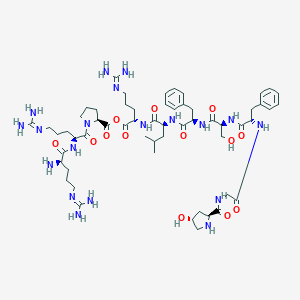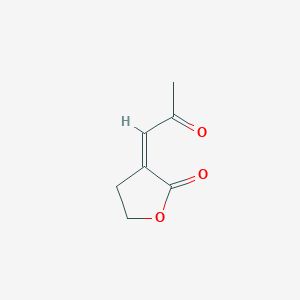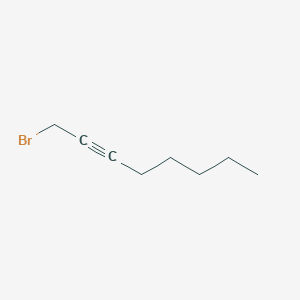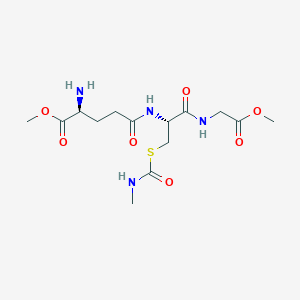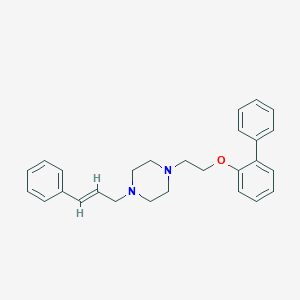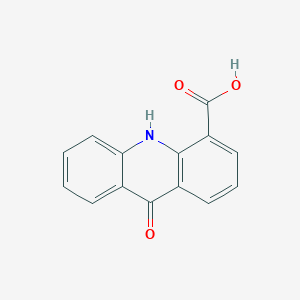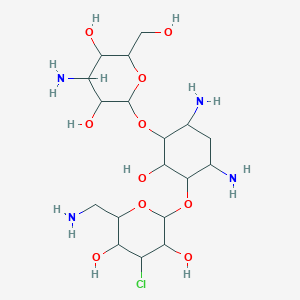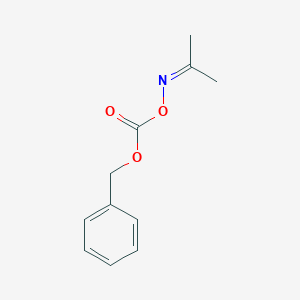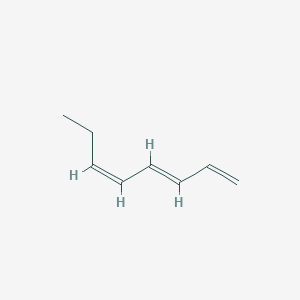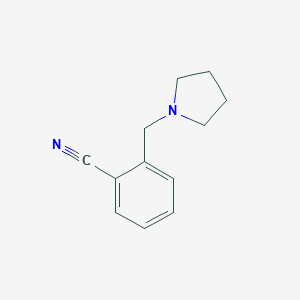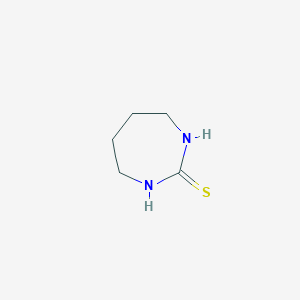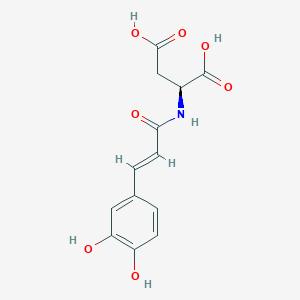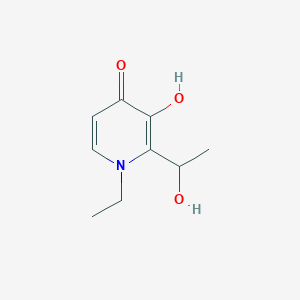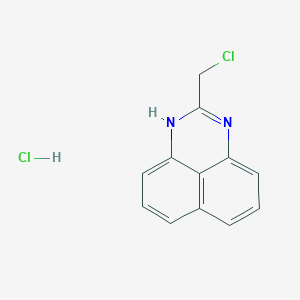
2-(chloromethyl)-1H-perimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(chloromethyl)-1H-perimidine hydrochloride is a derivative of perimidine, which is a polycyclic aromatic compound with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the related research gives insights into the chemistry of perimidine derivatives and their potential applications.
Synthesis Analysis
Perimidine derivatives can be synthesized through various methods. For instance, perimidine-1-acetic acid hydrazide undergoes condensation with aromatic aldehydes to form Schiff base derivatives, which can then undergo cyclocondensation with chloroacetyl chloride to yield chlorinated perimidine compounds with potential antibacterial and antifungal activities . Another method involves the reaction of substituted perimidine with chloroacyl chlorides to produce fused perimidines through a N,C-cyclocondensation reaction sequence .
Molecular Structure Analysis
The molecular structure of perimidine derivatives can be extensively studied using techniques such as X-ray crystallography, NMR, FT-IR, UV/vis, and elemental analysis. For example, 2-chloromethyl-1H-benzimidazole hydrochloride, a structurally similar compound, crystallizes in a monoclinic space group and forms an infinite chain structure through intermolecular hydrogen bonds. Computational methods like DFT calculations can provide insights into the optimized geometrical structure, vibrational frequencies, and molecular orbitals of these compounds .
Chemical Reactions Analysis
Perimidine and its derivatives undergo various chemical reactions, including chlorination. The positions on the perimidine ring that are attacked by electrophiles can vary depending on the reaction conditions. For example, the 6 and 7 positions are primarily attacked in acidic media, while the 9 and 4 positions become more active under neutral conditions . These reactions can lead to the formation of mono-, di-, tri-, and tetrachloro derivatives of perimidine.
Physical and Chemical Properties Analysis
The physical and chemical properties of perimidine derivatives can be characterized by their stability, reactivity, and interaction with light. For instance, 2-(2′-hydroxyphenyl)perimidine shows high stability to light and a low photodegradative quantum yield, suggesting that certain intramolecular processes may confer photostability . Additionally, non-covalent interactions such as hydrogen bonds, van der Waals interactions, and steric effects play a significant role in the properties and reactivity of these compounds .
Scientific Research Applications
Overview of Perimidines in Research
Perimidines, including 2-(chloromethyl)-1H-perimidine hydrochloride, have garnered interest due to their wide range of applications in material chemistry, drug discovery, polymer chemistry, photo sensors, dye chemistry, and other fields. The unique properties of perimidines have prompted researchers to explore various synthetic methodologies for a wide range of perimidine derivatives. Advances in synthetic approaches have been made, including green methodologies, metal-catalyzed reactions, microwave irradiation, and others. These developments have been instrumental in advancing perimidine chemistry and its applications across different scientific disciplines (Yelmame & Jagtap, 2021).
Biological Activities and Applications
Perimidines, by virtue of their structural features, have shown considerable biological activities. Research has highlighted the synthesis and biological evaluation of condensed benzimidazoles, quinazolines, and perimidines. These compounds have exhibited antihypertensive, diuretic, anorectic, and thermoregulating effects on animals, in addition to possessing good herbicidal properties against hydroponically grown greens. This showcases the potential of perimidine derivatives in contributing to the development of new therapeutic agents and agrochemical products (Hsu, Hu, & Liu, 2005).
Tautomeric Equilibria and Molecular Interactions
Perimidine derivatives also play a role in the study of tautomeric equilibria and the effect of molecular interactions on such equilibria. Research into nucleic acid bases and their tautomers, including studies on perimidine analogs, provides insights into the interactions between these molecules and their environment. This research is crucial for understanding the fundamental aspects of molecular biology and can have significant implications for drug design and the study of genetic mutations (Person et al., 1989).
Safety And Hazards
2-(chloromethyl)-1H-perimidine hydrochloride is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-(chloromethyl)-1H-perimidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2.ClH/c13-7-11-14-9-5-1-3-8-4-2-6-10(15-11)12(8)9;/h1-6H,7H2,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPGJYUNPDJHCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583260 |
Source


|
| Record name | 2-(Chloromethyl)-1H-perimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-1H-perimidine hydrochloride | |
CAS RN |
125983-34-8 |
Source


|
| Record name | 2-(Chloromethyl)-1H-perimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

